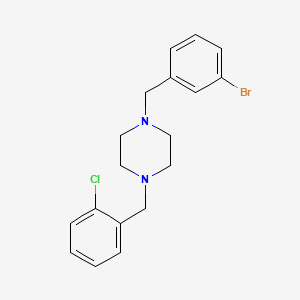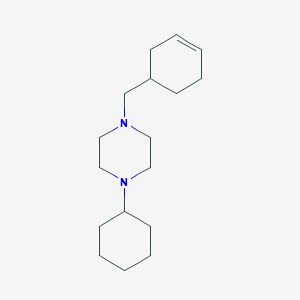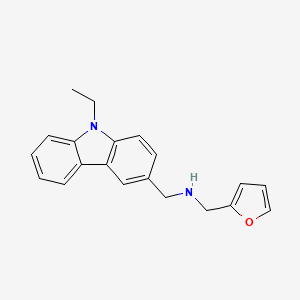![molecular formula C14H16N4O3S3 B10887791 2-Methyl-5-({2-oxo-2-[3-(phenylsulfonyl)imidazolidin-1-yl]ethyl}thio)-1,3,4-thiadiazole](/img/structure/B10887791.png)
2-Methyl-5-({2-oxo-2-[3-(phenylsulfonyl)imidazolidin-1-yl]ethyl}thio)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[3-(PHENYLSULFONYL)-1-IMIDAZOLIDINYL]-1-ETHANONE is a complex organic compound that features a thiadiazole ring and an imidazolidinyl group
Preparation Methods
The synthesis of 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[3-(PHENYLSULFONYL)-1-IMIDAZOLIDINYL]-1-ETHANONE typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with appropriate reagents to introduce the imidazolidinyl and phenylsulfonyl groups. The reaction conditions often require the use of solvents like ethanol and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrazonoyl halides and potassium thiocyanate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[3-(PHENYLSULFONYL)-1-IMIDAZOLIDINYL]-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential antimicrobial properties and can be used in the development of new antibiotics.
Medicine: Research is ongoing into its potential as an anticancer agent.
Industry: It can be used in the production of materials with specific properties, such as polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential enzymes . In cancer research, it may induce apoptosis in cancer cells by interacting with specific proteins and pathways .
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives, such as 5-methyl-1,3,4-thiadiazole-2-thiol and 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea . What sets 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[3-(PHENYLSULFONYL)-1-IMIDAZOLIDINYL]-1-ETHANONE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C14H16N4O3S3 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-[3-(benzenesulfonyl)imidazolidin-1-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C14H16N4O3S3/c1-11-15-16-14(23-11)22-9-13(19)17-7-8-18(10-17)24(20,21)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
InChI Key |
KULPNQXMDVKHQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)N2CCN(C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[4-(5-Phenyl-1,3-oxazol-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B10887715.png)
![4-{[(2E)-2-cyano-3-(naphthalen-1-yl)prop-2-enoyl]amino}benzoic acid](/img/structure/B10887716.png)
![4-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-chloro-6-methoxyphenyl 4-methoxybenzoate](/img/structure/B10887722.png)
![(2E)-2-[4-(benzyloxy)-3-chlorobenzylidene]hydrazinecarboxamide](/img/structure/B10887736.png)
![2-{[5-(acetylamino)-4,6-dioxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B10887737.png)
![2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide](/img/structure/B10887745.png)

![5-nitro-2-{4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}benzonitrile](/img/structure/B10887754.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B10887762.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(2-methylbenzyl)piperidin-3-yl]methanone](/img/structure/B10887764.png)


![Ethanol, 2-[4-(1-pyridin-3-ylmethylpiperidin-4-yl)piperazin-1-yl]-](/img/structure/B10887800.png)
![Pyridin-4-yl[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10887804.png)
